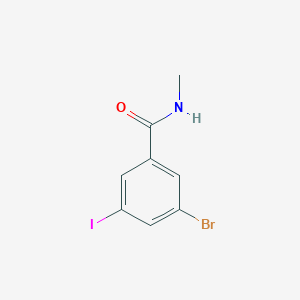

3-bromo-5-iodo-N-methylbenzamide

Vue d'ensemble

Description

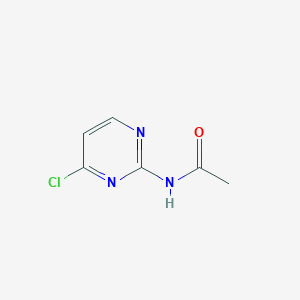

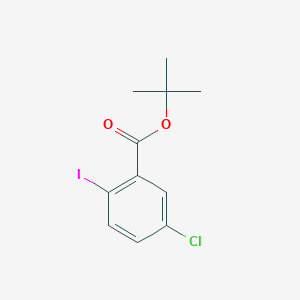

3-bromo-5-iodo-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrINO . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide group attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of 3-bromo-5-iodo-N-methylbenzamide consists of a benzene ring substituted with a bromo group, an iodo group, and a methylbenzamide group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR).Applications De Recherche Scientifique

- Thromboxane Receptor Antagonist : 3-bromo-5-iodo-N-methylbenzamide serves as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist. Thromboxanes play a crucial role in platelet aggregation and vasoconstriction, making this compound valuable in cardiovascular research .

- Anti-Inflammatory Agents : Researchers explore its potential as an anti-inflammatory agent due to its structural features and halogen substituents. Investigating its effects on inflammation pathways could lead to novel drug candidates .

- Heck Cross-Coupling Reaction : Scientists utilize 3-bromo-5-iodo-N-methylbenzamide as a starting material for regioselective Heck cross-coupling reactions. These reactions allow the construction of complex organic molecules, making it useful in synthetic chemistry .

- Sonogashira Coupling Reaction : The compound participates in Sonogashira coupling reactions, enabling the formation of carbon-carbon bonds. Researchers can use this reaction to create diverse functionalized molecules .

- Functionalization of Surfaces : Researchers may explore the attachment of 3-bromo-5-iodo-N-methylbenzamide to surfaces, such as nanoparticles or electrodes. This functionalization can enhance material properties or enable specific interactions .

- Methyl Ester Derivatives : The compound can be converted into methyl ester derivatives, which are valuable intermediates in various synthetic pathways. These derivatives may find applications in drug synthesis or other chemical processes .

- Bioorthogonal Labeling : Researchers can use 3-bromo-5-iodo-N-methylbenzamide as a bioorthogonal handle for site-specific labeling of biomolecules. Bioconjugation strategies involving this compound allow precise modification of proteins or nucleic acids .

- Fluorescent Probes : The compound’s aromatic structure and halogen substituents make it interesting for photophysical studies. Researchers may explore its fluorescence properties or use it as a fluorescent probe in biological imaging .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Materials Science and Surface Modification

Pharmaceutical Intermediates

Chemical Biology and Bioconjugation

Photophysics and Fluorescence Studies

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-5-iodo-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrINO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVOIOQZDZRPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-5-iodo-N-methylbenzamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133721.png)

![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)

![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133735.png)

![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)